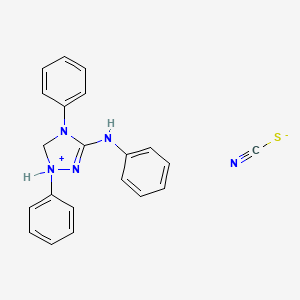
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of the triazole ring and thiocyanate group contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate typically involves the reaction of aniline, benzaldehyde, and thiocyanate under specific conditions. One common method includes the following steps:
Condensation Reaction: Aniline and benzaldehyde are reacted in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with thiocyanate to form the triazole ring.
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and catalytic methods may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of biological molecules. The thiocyanate group may also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 3-Anilino-1,4-diphenyl-4H-1,2,4-triazol-1-ium iodide
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
Uniqueness
Compared to similar compounds, 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate stands out due to the presence of the thiocyanate group, which imparts unique reactivity and potential biological activity. Its structural features enable diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
112668-44-7 |
|---|---|
Molecular Formula |
C21H19N5S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N,1,4-triphenyl-1,5-dihydro-1,2,4-triazol-1-ium-3-amine;thiocyanate |
InChI |
InChI=1S/C20H18N4.CHNS/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18;2-1-3/h1-15H,16H2,(H,21,22);3H |
InChI Key |
WQPGCFJMAJLFEG-UHFFFAOYSA-N |
Canonical SMILES |
C1[NH+](N=C(N1C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
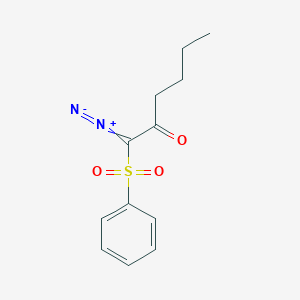
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
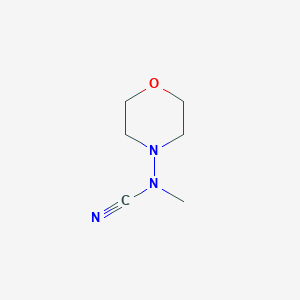
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
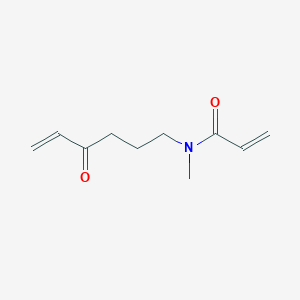

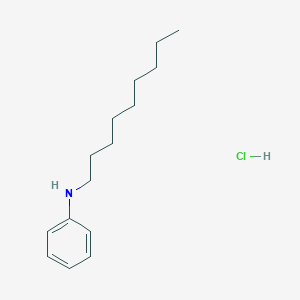
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
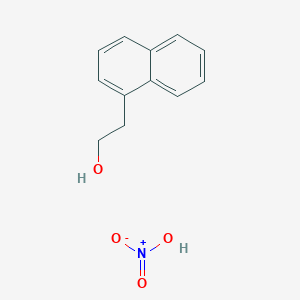
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)

